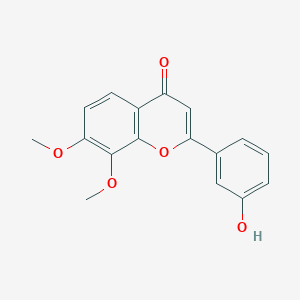

3'-Hydroxy-7,8-dimethoxyflavone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-hydroxyphenyl)-7,8-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-20-14-7-6-12-13(19)9-15(22-16(12)17(14)21-2)10-4-3-5-11(18)8-10/h3-9,18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDLMHUNSQBZPAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)C=C(O2)C3=CC(=CC=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60150797 | |

| Record name | 4H-1-Benzopyran-4-one, 2-(3-hydroxyphenyl)-7,8-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114607-41-9 | |

| Record name | 3'-Hydroxy-7,8-dimethoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114607419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 2-(3-hydroxyphenyl)-7,8-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-HYDROXY-7,8-DIMETHOXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RKS7BK61EQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization Strategies

General Synthetic Methodologies for Flavone (B191248) Scaffolds

The synthesis of flavones, the backbone of 3'-Hydroxy-7,8-dimethoxyflavone, is a well-established field in organic chemistry. Two of the most fundamental and widely employed strategies involve the initial construction of a chalcone (B49325) precursor followed by its cyclization to form the characteristic chromen-4-one ring system.

The transformation of a 2'-hydroxychalcone (B22705) into a flavone is a key step in many synthetic routes. This process, known as oxidative cyclization, can be achieved using a variety of reagents and conditions. A common method involves the use of iodine in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). This system effectively facilitates the cyclization and subsequent oxidation to furnish the flavone skeleton. researchgate.net Other reagents, such as selenium dioxide, have also been employed for this transformation. The general mechanism is believed to involve an initial intramolecular Michael addition of the 2'-hydroxyl group to the α,β-unsaturated ketone of the chalcone, forming a flavanone (B1672756) intermediate. This flavanone is then oxidized to the corresponding flavone. The choice of oxidizing agent can be crucial and may influence the reaction yield and purity of the final product.

The chalcone precursors necessary for flavone synthesis are most commonly prepared via the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of a substituted 2'-hydroxyacetophenone (B8834) with a substituted benzaldehyde (B42025). innovareacademics.in The reaction is typically carried out in the presence of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. The base deprotonates the α-carbon of the acetophenone (B1666503), generating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the α,β-unsaturated ketone functionality characteristic of chalcones. The versatility of the Claisen-Schmidt condensation lies in its tolerance for a wide range of substituents on both the acetophenone and benzaldehyde starting materials, allowing for the synthesis of a diverse array of chalcone precursors. researchgate.net

Specific Approaches for the Synthesis of this compound

The synthesis of this compound requires the careful selection of appropriately substituted starting materials for the Claisen-Schmidt condensation, followed by oxidative cyclization. The key precursors are 2'-hydroxy-3',4'-dimethoxyacetophenone for the A-ring and 3-hydroxybenzaldehyde (B18108) for the B-ring.

The synthesis of the requisite 2'-hydroxy-3',4'-dimethoxyacetophenone can be achieved through various methods, including the Friedel-Crafts acylation of 3,4-dimethoxyphenol (B20763) or through the Fries rearrangement of a corresponding acetate (B1210297) precursor. chemicalbook.com Once this key intermediate is obtained, it can be subjected to a Claisen-Schmidt condensation with 3-hydroxybenzaldehyde. To avoid unwanted side reactions, the hydroxyl group on the 3-hydroxybenzaldehyde may require protection, for instance as a benzyl (B1604629) ether, prior to the condensation.

The resulting chalcone, 2'-hydroxy-3-benzyloxy-7,8-dimethoxychalcone, can then undergo oxidative cyclization, for example using iodine in DMSO, to yield the protected flavone. The final step would involve the deprotection of the benzyl group, typically through catalytic hydrogenation, to afford the target molecule, this compound.

A plausible synthetic scheme is outlined below:

Scheme 1: Proposed Synthesis of this compound

Protection of 3-hydroxybenzaldehyde: Reaction of 3-hydroxybenzaldehyde with benzyl bromide in the presence of a base like potassium carbonate to yield 3-(benzyloxy)benzaldehyde.

Claisen-Schmidt Condensation: Condensation of 2'-hydroxy-3',4'-dimethoxyacetophenone with 3-(benzyloxy)benzaldehyde using a strong base (e.g., NaOH or KOH) in ethanol (B145695) to form the corresponding chalcone.

Oxidative Cyclization: Treatment of the resulting chalcone with iodine in DMSO to effect cyclization and oxidation to the flavone core.

Deprotection: Removal of the benzyl protecting group via catalytic hydrogenation (e.g., using H₂ and Pd/C) to yield this compound.

Rational Design and Synthesis of Structural Analogs for Biological Probing

The synthesis of structural analogs of this compound is a crucial step in understanding its structure-activity relationship (SAR) and for the development of new molecules with potentially enhanced or more specific biological activities. The design of these analogs is often guided by existing knowledge of how different functional groups on the flavone scaffold influence biological outcomes. nih.govmanipal.edu

For instance, the position and nature of hydroxyl and methoxy (B1213986) groups on the flavone skeleton are known to be critical determinants of activities such as antioxidant and anti-inflammatory effects. nih.gov A study on the neurotrophic activity of flavonoids highlighted the importance of the 7,8-dioxygenation pattern, as seen in 7,8-dihydroxyflavone (B1666355), for activity at the TrkB receptor. nih.gov This suggests that the 7,8-dimethoxy substitution in the target compound is a key feature for potential biological investigation.

The synthesis of analogs would involve utilizing different substituted acetophenones and benzaldehydes in the Claisen-Schmidt condensation. For example, to probe the importance of the 3'-hydroxyl group, analogs with this group shifted to the 2' or 4' position on the B-ring, or replaced with a methoxy group, could be synthesized. Similarly, the methoxy groups on the A-ring could be replaced with hydroxyl groups or other alkyl ethers to investigate their role in activity.

The following table outlines some potential structural analogs and the rationale for their synthesis:

| Analog Name | Modification from Parent Compound | Rationale for Synthesis |

| 3'-Methoxy-7,8-dimethoxyflavone | 3'-OH replaced with 3'-OCH₃ | To investigate the importance of the free hydroxyl group for biological activity. |

| 4'-Hydroxy-7,8-dimethoxyflavone | 3'-OH shifted to 4'-position | To study the effect of the hydroxyl group's position on the B-ring. |

| 7-Hydroxy-8-methoxy-3'-hydroxyflavone | One methoxy group on A-ring replaced with a hydroxyl group | To explore the influence of A-ring hydroxylation on activity. |

| 3',7,8-Trihydroxyflavone | Both methoxy groups replaced with hydroxyl groups | To assess the impact of full hydroxylation on the A-ring. |

The synthesis of these analogs would follow similar synthetic routes as described for the parent compound, employing the appropriately substituted starting materials. The biological evaluation of these synthesized analogs would then provide valuable data to build a comprehensive structure-activity relationship profile for this class of flavones.

Investigation of Biological Activities and Underlying Molecular Mechanisms

Antioxidant Activity

Flavonoids, a diverse group of polyphenolic compounds found in plants, are well-regarded for their antioxidant capabilities. These properties are crucial in mitigating the damaging effects of oxidative stress, a process implicated in numerous chronic diseases.

Mechanisms of Free Radical Scavenging

The antioxidant activity of flavonoids is often attributed to their ability to donate a hydrogen atom, thereby neutralizing free radicals. The arrangement and number of hydroxyl groups on the flavonoid's core structure are critical determinants of this scavenging capacity. While direct studies on the free radical scavenging mechanisms of 3'-Hydroxy-7,8-dimethoxyflavone are not extensively detailed in the reviewed literature, the presence of a hydroxyl group at the 3' position suggests its potential to participate in these reactions. The process involves the flavonoid molecule reacting with a free radical, such as a reactive oxygen species (ROS), and donating a proton to neutralize it. researchgate.net This action helps to prevent the propagation of free radical chain reactions that can lead to cellular damage.

Modulation of Cellular Oxidative Stress Pathways

Beyond direct scavenging, flavonoids can exert their antioxidant effects by modulating cellular signaling pathways involved in oxidative stress. One of the key pathways is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. uni.lu When activated, Nrf2 promotes the transcription of a suite of antioxidant and detoxification genes, bolstering the cell's endogenous defense mechanisms. uni.lu For instance, studies on the related flavonoid 7,8-dihydroxyflavone (B1666355) (7,8-DHF) have shown its ability to activate the Nrf2 signaling pathway, leading to the upregulation of heme oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties. nih.gov This activation was observed to protect against oxidative damage in various cell types, including chondrocytes and lung fibroblasts. nih.govnih.gov Furthermore, 7,8-DHF has been shown to increase cellular glutathione (B108866) levels, a major intracellular antioxidant, and reduce the production of reactive oxygen species (ROS). nih.gov These findings suggest that flavonoids with similar structural features may share the capacity to modulate these protective cellular pathways.

Anti-inflammatory Effects

Chronic inflammation is a key contributor to the pathogenesis of many diseases. Flavonoids have demonstrated significant anti-inflammatory potential, and this compound is no exception.

Inhibition of Pro-inflammatory Mediators

A hallmark of inflammation is the overproduction of pro-inflammatory mediators. Research has shown that certain flavonoids can effectively inhibit the production of these molecules. For example, the related compound 7,8-dihydroxyflavone has been found to attenuate the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated microglial cells by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. nih.govnih.gov Similarly, it has been shown to inhibit the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.gov Studies on other 7-hydroxyflavone (B191518) derivatives have also demonstrated their ability to inhibit COX-2 and pro-inflammatory cytokines like TNF-α and IL-1β in a concentration-dependent manner. amazonaws.com

Table 1: Inhibitory Effects of Related Flavonoids on Pro-inflammatory Mediators

| Compound | Mediator Inhibited | Cell Line/Model | Key Findings | Reference |

|---|---|---|---|---|

| 7,8-Dihydroxyflavone | NO, PGE2, TNF-α, IL-1β | LPS-stimulated BV2 microglial cells | Attenuated production by inhibiting iNOS and COX-2 expression. | nih.gov |

| 7,8-Dihydroxyflavone | NO, PGE2, TNF-α, IL-6 | LPS-activated RAW264.7 cells | Dose-dependently reduced production by downregulating mRNA expression. | nih.gov |

| 7-Hydroxyflavone Derivatives | COX-2, TNF-α, IL-1β | In vitro assays | Demonstrated concentration-dependent inhibition. | amazonaws.com |

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of flavonoids are often mediated through their interaction with key inflammatory signaling pathways.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. nih.govnih.gov Its activation leads to the transcription of numerous pro-inflammatory genes. nih.gov Several flavonoids have been identified as inhibitors of the NF-κB pathway. nih.govfrontiersin.org For instance, 5,7-dimethoxyflavone (B190784) has been shown to alleviate inflammatory responses by reducing serum and mRNA levels of TNF-α and IL-6, which in turn inactivates the NF-κB pathway. mdpi.com Similarly, 7,8-dihydroxyflavone has been demonstrated to suppress NF-κB translocation and its transcriptional activity by preventing the degradation of its inhibitor, IκBα. nih.gov This inhibition of NF-κB signaling is a common mechanism by which flavonoids exert their anti-inflammatory effects, suggesting a similar potential for this compound. frontiersin.org

Table 2: Modulation of NF-κB Pathway by Related Flavonoids

| Compound | Effect on NF-κB Pathway | Model | Mechanism | Reference |

|---|---|---|---|---|

| 5,7-Dimethoxyflavone | Inactivation | Aged mice | Reduced serum and mRNA levels of TNF-α and IL-6. | mdpi.com |

| 7,8-Dihydroxyflavone | Suppression of translocation and transcriptional activity | LPS-stimulated BV2 microglial cells | Blocked IκBα degradation. | nih.gov |

| Mosloflavone (5-hydroxy-6,7-dimethoxyflavone) | Inhibition of activity | LPS-stimulated RAW 264.7 macrophages | Impeded TAK1-IKKα/β-IκBα-mediated signaling. | frontiersin.org |

Research on Anticancer Potential

The anticancer properties of flavonoids are a significant area of research. Their influence on cancer cells, particularly on pathways leading to cell death and the inhibition of proliferation, is of great interest.

Influence on Cellular Proliferation and Apoptosis Signaling

While direct studies on this compound are limited, research on analogous compounds provides insight into the potential effects of this specific methoxyflavone. The substitution pattern of hydroxyl and methoxy (B1213986) groups on the flavonoid backbone is crucial for their biological activity.

For instance, 7,8-dihydroxyflavone (7,8-DHF) has been shown to induce apoptosis in various cancer cell lines. In human hepatocarcinoma (HUH-7) cells, 7,8-DHF treatment led to an increase in the expression of cleaved-caspase-3, a key executioner of apoptosis. nih.gov Studies on different cancer cell lines have demonstrated that 7,8-DHF can trigger cell death through a caspase and Bax-dependent pathway, decrease the levels of the anti-apoptotic protein Bcl-xL, and enhance the levels of the pro-apoptotic protein Bax and cleaved-caspase-3. nih.gov In malignant melanoma cells, 7,8-DHF exhibits anti-proliferative effects and induces mitochondrial dysfunction and apoptosis. nih.gov

Another related compound, 5,7-dimethoxyflavone (5,7-DMF), was found to reduce the viability of liver cancer (HepG2) cells with an IC50 of 25 µM. nih.gov It was observed to trigger the production of reactive oxygen species (ROS), decrease the mitochondrial membrane potential, and arrest the cell cycle in the Sub-G1 phase, ultimately leading to apoptosis in a concentration-dependent manner. nih.gov

The presence and position of methoxy groups are known to influence the anticancer activity of flavonoids. The addition of methoxy groups can enhance the stability and bioavailability of these compounds. The structural similarities between these compounds and this compound suggest that it may also possess the ability to influence cellular proliferation and apoptosis, though the specific mechanisms and potency would require direct investigation.

Mechanistic Studies in Preclinical Models

Preclinical studies on flavonoids related to this compound have begun to elucidate their mechanisms of action. In melanoma cells, 7,8-dihydroxyflavone has been found to inhibit growth and clonogenic survival. nih.gov Its mechanism involves the downregulation of microphthalmia-associated transcription factor (MITF), a key regulator in melanoma development, by reducing cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.gov This leads to the suppression of its downstream targets, including hypoxia-inducible factor 1α (HIF1α) and c-MET. nih.gov

Furthermore, the combination of 7,8-DHF with resveratrol, another natural compound, showed enhanced anticancer activities and greater inhibition of MITF in melanoma cells. nih.gov In malignant melanoma, 7,8-DHF has also been shown to significantly reduce the expression of ganglioside GD3 and its synthase, which are involved in carcinogenesis. nih.gov

These findings in preclinical models with 7,8-dihydroxyflavone highlight potential pathways that could be modulated by structurally similar flavonoids. The 7,8-dimethoxy substitution on the A ring of this compound, combined with a hydroxyl group on the B ring, presents a unique structure that warrants investigation in similar preclinical cancer models.

Comparative Insights from Related Flavonoids (e.g., 3-Hydroxy-3',4'-dimethoxyflavone in glioblastoma models)

A structurally similar flavonoid, 3-Hydroxy-3',4'-dimethoxyflavone (HDMF), has been investigated for its potential against glioblastoma multiforme (GBM). iiarjournals.org Studies have shown that HDMF can suppress the migratory and invasive capabilities of glioblastoma cells in a dose-dependent manner. iiarjournals.org This effect is thought to be mediated through the indirect inhibition of MMP-3 activity, resulting from the inhibition of p38 and ERK signaling proteins. iiarjournals.org

Importantly, HDMF was also found to inhibit neurosphere formation induced by Bcl-w and reduce the expression of glioma stem cell markers such as Musashi, Sox-2, and c-myc. iiarjournals.org These findings indicate that HDMF targets the aggressiveness and stem-like properties of glioblastoma cells. iiarjournals.org Notably, at the concentrations tested, HDMF did not show significant cytotoxicity, suggesting a more targeted effect on cell behavior rather than general cell death. iiarjournals.org

Another related compound, 5-hydroxy-3′,4′,6,7-tetramethoxyflavone (TMF), has also been evaluated in glioblastoma cell lines (U87MG and T98G). TMF demonstrated a cytotoxic effect and was observed to cause an increase in the percentage of cells in the G0/G1 phase of the cell cycle, along with a decrease in their migratory capacity. chemfaces.com

The substitution pattern on the flavonoid core plays a significant role in its bioactivity. For instance, 5-hydroxy-3',4',7-trimethoxyflavone (B1587989) has been shown to be effective in inhibiting the proliferation and inducing apoptosis in human breast cancer cell line MCF-7. chemdad.com

| Compound | Cancer Model | Observed Effects | Reported IC50 |

|---|---|---|---|

| 3-Hydroxy-3',4'-dimethoxyflavone (HDMF) | Glioblastoma | Suppresses migration, invasion, and stemness. iiarjournals.org | Not cytotoxic at tested concentrations. iiarjournals.org |

| 5,7-dimethoxyflavone (5,7-DMF) | Liver Cancer (HepG2) | Induces ROS production, cell cycle arrest, and apoptosis. nih.gov | 25 µM. nih.gov |

| 7,8-dihydroxyflavone (7,8-DHF) | Melanoma | Inhibits growth, migration, and invasion; downregulates MITF pathway. nih.gov | N/A |

| 5-hydroxy-3′,4′,6,7-tetramethoxyflavone (TMF) | Glioblastoma (U87MG, T98G) | Cytotoxic, induces G0/G1 cell cycle arrest, reduces migration. chemfaces.com | N/A |

Neurobiological Activities and Associated Mechanisms

Beyond cancer, flavonoids are being explored for their effects on the nervous system, including their potential to protect neurons from damage.

Neuroprotective Effects

While direct evidence for the neuroprotective effects of this compound is not available, studies on related flavonoids offer valuable insights. 7,8-dihydroxyflavone (7,8-DHF) is a well-studied neuroprotective flavonoid. nih.gov It is known to mimic the effects of brain-derived neurotrophic factor (BDNF) by selectively activating the tyrosine kinase receptor B (TrkB), which plays a crucial role in neuronal survival and growth. sigmaaldrich.com

Interestingly, 7,8-DHF has also demonstrated neuroprotective effects independent of the TrkB receptor. In a study using hippocampal HT-22 cells, which lack the TrkB receptor, 7,8-DHF was still able to protect against glutamate-induced toxicity. nih.gov This protection was attributed to its antioxidant activity, as it increased cellular glutathione levels and reduced the production of reactive oxygen species (ROS). nih.gov This suggests that flavonoids can exert neuroprotection through multiple mechanisms.

Another related compound, 3',4'-dimethoxyflavone (B191118) (DMF), has been identified as a neuroprotective inhibitor of parthanatos, a form of programmed cell death. nih.gov Both 4'-methoxyflavone (B190367) and DMF were found to protect cortical neurons from cell death induced by NMDA. nih.gov

Given that this compound shares structural features with these neuroprotective flavonoids, such as the dimethoxy substitution pattern, it is plausible that it could also exhibit neuroprotective properties, potentially through antioxidant mechanisms or interaction with cellular signaling pathways.

Molecular Interactions with Neuroreceptors (e.g., Dopaminergic Receptor D4 (DRD4) for 5-hydroxy-7,8-dimethoxyflavone)

The interaction of flavonoids with specific neuroreceptors is an area of growing interest. However, there is a lack of direct research on the interaction between 5-hydroxy-7,8-dimethoxyflavone (B191477) and the Dopaminergic Receptor D4 (DRD4). The dopamine (B1211576) system is crucial for various brain functions, and the DRD4 receptor has been implicated in neuropsychiatric conditions and substance use disorders. phytolab.com Genetic variations in the DRD4 gene have been associated with differences in susceptibility to substance use. phytolab.com

While direct binding studies of 5-hydroxy-7,8-dimethoxyflavone with DRD4 are not available, the broader class of flavonoids has been shown to interact with various receptors and signaling molecules in the brain. The ability of some flavonoids to cross the blood-brain barrier makes them potential candidates for modulating neurological pathways. sigmaaldrich.com The specific substitution pattern of hydroxyl and methoxy groups on the flavonoid scaffold would be a critical determinant of any such interaction. Further research is needed to explore the potential of specific methoxyflavones, including this compound and its relatives, to interact with neuroreceptors like DRD4.

Modulation of Neuronal Signaling Pathways (general flavonoid class)

Flavonoids, a broad class of plant-derived polyphenolic compounds, have demonstrated significant potential in modulating neuronal function and offering neuroprotection. nih.gov Their effects on the central nervous system are multifaceted, including protecting neurons from neurotoxin-induced injury, suppressing neuroinflammation, and promoting memory, learning, and cognitive function. nih.gov These neuroprotective actions are not attributed to a single mechanism but rather to the ability of flavonoids to interact with various intracellular signaling cascades.

Key signaling pathways influenced by flavonoids include the mitogen-activated protein kinase (MAPK), phosphatidylinositol-3-kinase (PI3K)/Akt, and protein kinase C (PKC) pathways. nih.govcambridge.org By interacting with components of these pathways, flavonoids can influence the phosphorylation state of target molecules, leading to altered gene expression and cellular function. nih.govreading.ac.uk For instance, flavonoids have been observed to modulate the MAPK signaling pathways, which are crucial for processes like mitogenesis, differentiation, and apoptosis. nih.gov Specifically, some flavonoids can suppress the c-Jun N-terminal kinase (JNK) pathway, which is linked to apoptosis, while promoting the extracellular signal-regulated kinase (ERK) pathway, which is associated with cell survival and synaptic plasticity. nih.govnih.gov

Furthermore, flavonoids can contribute to neuroprotection by preserving calcium homeostasis and preventing calcium-dependent activation of detrimental signaling cascades. nih.govreading.ac.uk They also exhibit anti-inflammatory properties by inhibiting pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway and reducing the production of pro-inflammatory cytokines. mdpi.commdpi.com The neuroprotective effects of many flavonoids are also linked to their ability to activate the Nrf2/ARE pathway, which upregulates the expression of antioxidant enzymes, thereby protecting neurons from oxidative damage. nih.gov

The table below summarizes the principal neuronal signaling pathways modulated by the general class of flavonoids and the associated neuroprotective outcomes.

| Signaling Pathway | Modulation by Flavonoids | Consequence for Neuronal Function |

| Mitogen-Activated Protein Kinase (MAPK) | Inhibition of JNK and p38 pathways; Activation of ERK pathway. nih.govnih.gov | Inhibition of apoptosis; Promotion of neuronal survival, differentiation, and synaptic plasticity. nih.govnih.gov |

| Phosphatidylinositol-3-Kinase (PI3K)/Akt | Activation of the pathway. nih.govnih.gov | Promotion of neuronal survival and inhibition of apoptosis. nih.gov |

| Nuclear Factor kappa B (NF-κB) | Inhibition of the pathway. mdpi.commdpi.com | Suppression of neuroinflammation by reducing pro-inflammatory cytokine production. mdpi.commdpi.com |

| Nrf2/ARE | Activation of the pathway. nih.gov | Enhanced antioxidant defense, protecting against oxidative stress-induced neuronal damage. nih.gov |

| Protein Kinase C (PKC) | Modulation of activity. nih.govnih.gov | Regulation of various cellular processes, including synaptic transmission and neuronal growth. nih.gov |

Enzyme Regulation and Interaction Studies

Inhibition or Activation of Specific Enzymatic Processes

Research into the specific enzymatic interactions of this compound is an emerging area. While detailed studies on this particular compound are limited, the broader class of methoxyflavonoids is known to interact with various enzymes, notably those involved in metabolic processes.

One of the most significant families of enzymes that flavonoids interact with is the cytochrome P450 (CYP) superfamily. mdpi.com These enzymes are central to the metabolism of a vast array of xenobiotics. Methoxyflavonoids, in particular, can be O-demethylated by human P450 enzymes, especially those in the CYP1 family, to form active metabolites. nih.gov For example, 3′-methoxyflavone can be O-demethylated by CYP1B1 and CYP2A13 to produce 3′-hydroxyflavone. nih.gov This suggests that this compound itself could be a metabolite of another flavonoid or could interact with and potentially inhibit or activate certain CYP isoenzymes.

Another enzyme of interest is aromatase (CYP19), which is crucial for estrogen synthesis. Certain flavonoids are known to be potent inhibitors of aromatase. nih.gov While chrysin (B1683763) (5,7-dihydroxyflavone) is a known aromatase inhibitor, its methylated counterpart, 5,7-dimethoxyflavone, shows a significantly reduced effect. nih.gov This highlights that the specific hydroxylation and methoxylation pattern on the flavonoid skeleton is critical for its inhibitory activity. The enzymatic activity of this compound against aromatase and other specific enzymes remains a subject for further detailed investigation.

Comparative Insights from Related Flavonoids: Cytochrome P450 Enzyme Inhibition (e.g., 5-hydroxy-7,8-dimethoxyflavone)

Comparative studies of related flavonoids provide valuable insights into the structure-activity relationships governing their interactions with cytochrome P450 enzymes. The hydroxylation and methoxylation patterns on the flavone (B191248) backbone are key determinants of the inhibitory potency and selectivity towards different CYP isozymes.

For instance, a study on the inhibition of human CYP1A1 and CYP1A2 by various hydroxylated flavone derivatives revealed that the position of the hydroxyl group significantly influences inhibitory activity. nih.gov While 3-hydroxyflavone (B191502) and 7-hydroxyflavone were potent inhibitors of both CYP1A1 and CYP1A2, 7-hydroxyflavone showed a six-fold selectivity for CYP1A1. nih.gov In contrast, galangin (B1674397) (3,5,7-trihydroxyflavone) displayed the highest potency and a five-fold selectivity for CYP1A2. nih.gov

The table below presents a comparative overview of the inhibitory effects of various flavonoids on different cytochrome P450 enzymes, illustrating the influence of their structural differences.

| Flavonoid | Cytochrome P450 Isozyme | Type of Inhibition | IC50 / Ki Value |

| 7-hydroxyflavone | CYP1A1 | Competitive | Ki = 0.015 µM |

| Galangin (3,5,7-trihydroxyflavone) | CYP1A2 | Mixed-type | Ki = 0.008 µM |

| Chrysin (5,7-dihydroxyflavone) | Aromatase (CYP19) | - | IC50 = 4.2 µM |

| 5,7-dimethoxyflavone | Aromatase (CYP19) | - | IC50 = 123 µM |

| 7,8-dihydroxyflavone | CYP2C9, CYP2C19, CYP3A4 | Potent Inhibitor | Not specified |

| Bavachin | CYP1A2, CYP2C19 | Mechanism-based | Not specified |

| Neobavaisoflavone | CYP1A2, CYP2C19 | Mechanism-based | Not specified |

Structure Activity Relationship Sar Studies

The Crucial Role of the 3'-Hydroxyl Group

The hydroxyl (-OH) group at the C-3' position of the B-ring is a critical determinant of the biological activities of many flavonoids. Research has consistently highlighted that the presence and position of hydroxyl groups influence a flavonoid's antioxidant, anti-inflammatory, and neuroprotective properties. mdpi.comnih.gov

For instance, studies on various flavones have revealed that a hydroxyl group at the C-3' position can enhance anti-inflammatory and neuroprotective activities. mdpi.com This enhancement is often attributed to the hydrogen-donating capacity of the hydroxyl group, which allows it to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. nih.govnih.gov The 3',4'-catechol structure (hydroxyl groups on adjacent carbons 3' and 4') in the B-ring is particularly noted for its potent inhibition of lipid peroxidation and scavenging of various reactive oxygen species. nih.govresearchgate.net While 3'-Hydroxy-7,8-dimethoxyflavone possesses only the 3'-hydroxyl group, its presence is still considered a significant contributor to its bioactivity.

In the context of antiproliferative activity against cancer cells, the hydroxylation pattern on the B-ring is also of great importance. For example, studies have shown that the presence of a 3',4'-dihydroxyl moiety in the flavone (B191248) nucleus is important for its antiproliferative effects. iiarjournals.org

The Influence of Methoxy (B1213986) Group Substitutions at C-7 and C-8

The methoxy (-OCH3) groups at the C-7 and C-8 positions of the A-ring also profoundly modulate the biological profile of this compound. Methylation of hydroxyl groups can alter a flavonoid's metabolic stability, bioavailability, and specific biological activities. nih.gov

Research suggests that methoxy groups at the C-7 and C-8 positions can contribute to various pharmacological effects. For example, the presence of a methoxy group at the C-7 position has been shown to enhance the anti-inflammatory activity of flavones. mdpi.comnih.gov Furthermore, 7,8-dihydroxyflavone (B1666355) has demonstrated neurotrophic activity. nih.gov While this compound features methoxy groups instead of hydroxyls at these positions, this substitution pattern is crucial. Methylation can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes and improving its bioavailability. nih.gov

Some polymethoxyflavones (PMFs), which are flavones with two or more methoxy groups, have been recognized for a wide spectrum of biological activities, including anti-inflammatory, anti-carcinogenic, and neurotropic properties. iiarjournals.org The 7,8-dimethoxy substitution pattern places this compound within this promising class of compounds.

A Comparative Look: SAR Analysis with Other Flavones

To fully appreciate the unique properties of this compound, a comparative analysis with other flavone derivatives is essential. The biological activity of a flavonoid is a direct consequence of the number and arrangement of its hydroxyl and methoxy groups. nih.gov

For example, comparing this compound with a flavonoid that has a hydroxyl group at the 3-position (a flavonol) reveals significant differences. The absence of a 3-hydroxyl group is a defining feature of flavones and distinguishes them from flavonols. nih.gov This structural difference can lead to distinct biological activities. For instance, a free 3-hydroxyl group has been associated with a marked decrease in copper-chelating activity in some studies. researchgate.net

When comparing with other methoxyflavones, the position of the methoxy groups is critical. For instance, 5,7-dimethoxyflavone (B190784) has been studied for its effects on skeletal muscle. researchgate.net The oxidation of methoxyflavones by cytochrome P450 enzymes can also lead to different metabolites with altered biological activities. nih.gov

The following interactive table provides a comparative overview of the structural features and reported biological activities of this compound and other selected flavone derivatives. This comparison underscores the principle that subtle changes in hydroxylation and methoxylation patterns can lead to significant shifts in biological function.

| Compound Name | C-3' Substitution | C-7 Substitution | C-8 Substitution | Reported Biological Activity |

| This compound | -OH | -OCH3 | -OCH3 | Potential anti-inflammatory, neuroprotective |

| 5,7-Dihydroxyflavone (Chrysin) | -H | -OH | -H | Neuroprotective, anti-aging |

| 7,8-Dihydroxyflavone | -H | -OH | -OH | Neurotrophic |

| 5,7-Dimethoxyflavone | -H | -OCH3 | -H (at C-8) | Effects on skeletal muscle |

| Luteolin | -OH (at 3'), -OH (at 4') | -OH | -H | Anti-inflammatory, anti-allergy, anticancer |

| Wogonin | -H | -OH | -OCH3 | Neuroprotective |

This comparative analysis highlights the nuanced structure-activity relationships within the flavone family. The specific combination of a 3'-hydroxyl group with 7,8-dimethoxy substitutions in this compound likely confers a unique profile of biological activities, distinguishing it from other naturally occurring and synthetic flavonoids. Further research is needed to fully elucidate the therapeutic potential of this specific substitution pattern.

Metabolism and Biotransformation Pathways

Enzymatic Methylation of Flavonoids and Metabolite Identification

Enzymatic methylation is a critical modification of flavonoids that significantly influences their metabolic stability and biological activity. nih.gov This reaction involves the transfer of a methyl group, typically from S-adenosyl-L-methionine, to a hydroxyl group on the flavonoid skeleton, a process catalyzed by O-methyltransferases (OMTs). nih.govmdpi.com Methylation can enhance the metabolic stability of flavonoids by protecting the hydroxyl groups from conjugation reactions, thereby increasing their oral bioavailability and facilitating their transport across biological membranes. nih.govacs.org

The position and extent of methylation can alter the flavonoid's biological properties. mdpi.com While it was once thought that the free hydroxyl groups were essential for the bioactivity of flavonoids, recent studies have shown that methylated flavonoids can also exhibit significant, and sometimes enhanced, biological effects. acs.org

The identification of flavonoid metabolites, including methylated derivatives, is typically achieved through spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for elucidating the precise chemical structures of the metabolites formed. nih.gov

A study on the microbial transformation of 7,8-dimethoxyflavone (B191122), a compound structurally similar to 3'-Hydroxy-7,8-dimethoxyflavone, provides a clear example of metabolite identification. In this study, fermentation of 7,8-dimethoxyflavone with different microbial cultures yielded several metabolites. The structures of these metabolites were determined using detailed spectroscopic analysis. nih.gov

Table 1: Microbial Metabolites of 7,8-dimethoxyflavone Identified via Spectroscopic Methods

| Original Compound | Metabolite | Transformation Type | Microbial Strain |

| 7,8-dimethoxyflavone | 7,8-dimethoxy-4'-hydroxyflavone | Hydroxylation | Mucor ramannianus |

| 7,8-dimethoxyflavone | 3',4'-dihydroxy-7,8-dimethoxyflavone | Dihydroxylation | Mucor ramannianus |

| 7,8-dimethoxyflavone | 7,3'-dihydroxy-8-methoxyflavone | Demethylation & Hydroxylation | Mucor ramannianus |

| 7,8-dimethoxyflavone | 7,4'-dihydroxy-8-methoxyflavone | Demethylation & Hydroxylation | Mucor ramannianus |

| 7,8-dimethoxyflavone | 8-methoxy-7,3',4'-trihydroxyflavone | Demethylation & Dihydroxylation | Mucor ramannianus |

| 7,8-dimethoxyflavone | 7-hydroxy-8-methoxyflavone | Demethylation | Aspergillus flavus |

Data sourced from Herath et al., 2009. nih.gov

Glycosylation Reactions and Conjugation in Biological Systems

Glycosylation, the enzymatic attachment of a sugar moiety to a molecule, is a common metabolic pathway for flavonoids in both plants and animals. frontiersin.orgnih.gov In plants, flavonoids are often found as glycosides, which generally increases their water solubility and stability. nih.gov The position of glycosylation can vary, but it frequently occurs at the C-3 or C-7 hydroxyl groups. nih.gov

In biological systems, after absorption, flavonoids and their microbially-derived metabolites undergo phase II metabolism, primarily in the liver and intestinal cells. pjmonline.orgnih.gov This involves conjugation reactions, including glucuronidation, sulfation, and methylation. nih.gov These conjugations are catalyzed by enzymes such as UDP-glucuronyltransferases and sulfotransferases. pjmonline.org

The purpose of these conjugation reactions is to increase the water solubility of the flavonoids, which facilitates their elimination from the body via urine or bile. pjmonline.org Glycosylation and other conjugations can significantly alter the physicochemical properties of flavonoids. nih.govnih.gov For example, flavonoid glycosides are generally more water-soluble than their corresponding aglycones. pjmonline.org

The deglycosylation of flavonoid glycosides is a necessary step for their absorption in the small intestine, often catalyzed by enzymes like lactase phloridzin hydrolase or by intestinal bacteria. pjmonline.orgnih.gov The resulting aglycones can then be absorbed and subsequently undergo conjugation in the liver. nih.gov

Advanced Analytical and Computational Methodologies in Research

Spectroscopic Techniques for Structural Elucidation (e.g., UV-Vis, IR, Nuclear Magnetic Resonance (NMR))

Spectroscopic methods are fundamental in determining the precise molecular structure of flavonoids. Each technique provides unique information about the compound's chemical bonds, functional groups, and atomic arrangement. While specific experimental spectra for 3'-Hydroxy-7,8-dimethoxyflavone are not widely documented in publicly available literature, the principles of these techniques are universally applied for the structural elucidation of flavonoids.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of ultraviolet and visible light by a molecule. For flavones, UV-Vis spectra typically show two major absorption bands, designated as Band I (usually 300-400 nm) and Band II (usually 240-280 nm). The position and intensity of these bands provide clues about the oxygenation pattern and the nature of the flavonoid's carbon skeleton. The addition of specific shift reagents can further help to identify the location of hydroxyl groups. phcogj.comnist.gov

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending). For a compound like this compound, IR spectra would be expected to show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), carbon-carbon double bonds (C=C) of the aromatic rings, and ether (C-O-C) linkages of the methoxy (B1213986) groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for the complete structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are used.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR provides information on the number and types of carbon atoms in the molecule. Techniques like HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence) are two-dimensional NMR methods that reveal correlations between protons and carbons, allowing for the unambiguous assignment of all atoms within the flavonoid structure. silae.itresearchgate.net

| Spectroscopic Technique | Principle | Information Obtained for Flavonoids |

|---|---|---|

| UV-Vis Spectroscopy | Measures absorption of UV-visible light by electron transitions. | Provides information on the flavonoid's basic structure and conjugation system (Bands I and II). phcogj.com |

| Infrared (IR) Spectroscopy | Measures absorption of infrared light causing molecular vibrations. | Identifies key functional groups such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups. nih.gov |

| Nuclear Magnetic Resonance (NMR) | Measures the magnetic properties of atomic nuclei (¹H, ¹³C). | Determines the complete carbon-hydrogen framework and the precise connectivity of atoms in the molecule. researchgate.net |

Chromatographic Techniques for Separation and Quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS))

Chromatographic techniques are essential for separating compounds from complex mixtures and for their precise quantification. When coupled with mass spectrometry, they provide a powerful tool for both identification and measurement.

Gas Chromatography-Mass Spectrometry (GC-MS): This method is suitable for volatile and thermally stable compounds. Flavonoids often require a derivatization step (e.g., silylation) to increase their volatility before analysis. In GC-MS, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, which ionizes, fragments, and detects them, providing a unique mass spectrum that acts as a molecular fingerprint. researchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific technique widely used for flavonoid analysis in biological and other matrices. nih.gov It does not require the analyte to be volatile. The compound is first separated from a mixture via high-performance liquid chromatography (HPLC). The separated analyte then flows into the mass spectrometer, where it is ionized. In tandem mass spectrometry (MS/MS), a specific parent ion is selected, fragmented, and the resulting daughter ions are detected. This process, known as Multiple Reaction Monitoring (MRM), allows for highly selective and accurate quantification even at very low concentrations. nih.govnih.gov

| Chromatographic Technique | Principle of Separation | Coupled Detection | Primary Application for Flavonoids |

|---|---|---|---|

| Gas Chromatography (GC) | Partitioning between a mobile gas phase and a stationary liquid/solid phase based on volatility. | Mass Spectrometry (MS) | Analysis of volatile (or derivatized) flavonoids. Provides structural information based on fragmentation patterns. nih.gov |

| Liquid Chromatography (LC) | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity. | Tandem Mass Spectrometry (MS/MS) | Highly sensitive and selective separation and quantification of non-volatile flavonoids in complex mixtures like plasma. nih.gov |

Computational Chemistry Approaches

Computational methods are increasingly used to complement experimental research by predicting the behavior and properties of molecules, thereby guiding further investigation.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). unsoed.ac.id This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a potential drug and its biological target. For instance, in studies of related flavonoids like 7,8-dihydroxyflavone (B1666355) (7,8-DHF), molecular docking has been used to elucidate binding interactions with protein targets like the TrkB receptor and VEGFR2. nih.gov Such simulations can reveal key amino acid residues involved in binding and help understand the structural basis of a compound's activity. nih.govnih.gov

Network pharmacology is a systems-level approach that investigates the complex interactions between drug compounds, their multiple protein targets, and the associated disease pathways. Instead of a "one-drug, one-target" model, it constructs and analyzes complex interaction networks. For natural products like flavonoids, which can act on multiple targets, this method is particularly valuable. The typical workflow involves identifying the active compounds, predicting their protein targets using various databases, constructing a compound-target-disease network, and analyzing this network to uncover the key pathways and mechanisms of action. nih.gov

Future Perspectives in Chemical Biology and Preclinical Research

Identification of Novel Molecular Targets

The full range of molecular targets for 3'-Hydroxy-7,8-dimethoxyflavone is still under investigation. As a flavonoid, it belongs to a class of compounds known for their diverse biological activities, which often stem from their ability to interact with multiple cellular proteins and signaling pathways. biosynth.comrsc.org Future research will likely focus on identifying specific protein kinases, transcription factors, and enzymes that are modulated by this compound.

Advanced research in chemical biology is essential for uncovering the direct molecular targets of this compound. Techniques such as affinity chromatography, and computational modeling can be employed to identify and validate these targets. nih.gov Understanding the specific binding interactions at a molecular level will provide crucial insights into its mechanism of action and pave the way for more targeted therapeutic applications.

Strategies for Enhancing Bioavailability and Efficacy in Research Models

A significant challenge in the preclinical development of many flavonoids, including potentially this compound, is their low bioavailability. nih.govtandfonline.com This can be attributed to factors such as poor aqueous solubility, extensive metabolism in the intestine and liver, and rapid elimination from the body. mdpi.comnih.gov

Several strategies are being explored to overcome these limitations and enhance the efficacy of flavonoids in research models:

Novel Delivery Systems: Encapsulating flavonoids in novel delivery systems such as nanoparticles, liposomes, and micelles can improve their solubility, protect them from metabolic degradation, and facilitate their absorption. researchgate.net

Structural Modification: Chemical modifications of the flavonoid structure, such as glycosylation or acylation, can alter its physicochemical properties to enhance bioavailability. mdpi.com

Use of Absorption Enhancers: Co-administration with compounds that enhance intestinal absorption can increase the systemic levels of the flavonoid. nih.gov

These approaches aim to increase the concentration of the active compound at its target sites, thereby improving its therapeutic potential in preclinical studies. nih.gov

Exploration of Synergistic Effects with Other Bioactive Compounds

The investigation of synergistic interactions between this compound and other bioactive compounds presents a promising avenue for future research. Flavonoids have been shown to exhibit synergistic effects when combined with other natural products or conventional drugs. nih.govnih.gov

For instance, studies on related flavonoids have demonstrated synergistic antifungal activity when combined with antifungal drugs like fluconazole. nih.gov This synergy often results from complementary mechanisms of action, such as targeting different cellular pathways involved in fungal growth and survival. researchgate.netwoodj.org Similarly, the antioxidant effects of flavonoids can be enhanced when used in combination, although antagonistic effects have also been observed. researchgate.netrjpharmacognosy.irresearchgate.net

Future studies could explore the synergistic potential of this compound with other compounds for various applications. This could lead to the development of more effective combination therapies with potentially reduced side effects. nih.govmdpi.com

Development of Advanced In Vitro and In Vivo Research Models for Mechanistic Studies

To gain a deeper understanding of the biological activities of this compound, the development and utilization of advanced research models are crucial.

In Vitro Models: Sophisticated in vitro models, such as three-dimensional (3D) cell cultures and organ-on-a-chip systems, can provide a more physiologically relevant environment to study the effects of the compound on cellular processes compared to traditional two-dimensional (2D) cell cultures. These models can better mimic the complex interactions that occur within tissues. nih.gov

In Vivo Models: The use of appropriate animal models is essential for evaluating the in vivo efficacy and mechanism of action. For example, the yeast Saccharomyces cerevisiae has been used as a model organism to study the in vivo antioxidant activity of flavonoids. mdpi.com For more complex diseases, transgenic and knockout animal models can help to elucidate the specific signaling pathways and molecular targets involved in the compound's activity. nih.gov

By employing these advanced models, researchers can obtain more accurate and predictive data on the potential of this compound, facilitating its translation from preclinical research to potential future applications. nih.gov

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating 3'-Hydroxy-7,8-dimethoxyflavone from plant matrices?

- Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography and preparative HPLC. Fraction purity is validated via TLC and HPLC-UV. For structural confirmation, NMR (e.g., H, C) and mass spectrometry (MS) are essential .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Answer : A combination of H NMR (to identify hydroxyl and methoxy protons), C NMR (for carbon skeleton analysis), and high-resolution MS (to determine molecular weight and fragmentation patterns) is standard. UV-Vis spectroscopy helps confirm flavonoid chromophores, while IR can detect functional groups like hydroxyls .

Q. How can researchers assess the compound’s stability under laboratory storage conditions?

- Answer : Stability testing involves accelerated degradation studies under varying pH, temperature, and light exposure. Analytical methods like HPLC are used to monitor degradation products. Proper storage requires airtight containers, desiccants, and protection from light, as methoxy and hydroxyl groups are sensitive to oxidation .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating this compound’s anti-inflammatory mechanisms?

- Answer : Use in vitro models (e.g., LPS-induced RAW 264.7 macrophages) to measure cytokine suppression (TNF-α, IL-6) via ELISA. For mechanistic insights, Western blotting or qPCR can assess NF-κB pathway modulation. In vivo studies in rodent inflammation models (e.g., carrageenan-induced edema) should include dose-response and positive controls (e.g., dexamethasone) .

Q. How can synthetic routes for this compound be optimized for regioselective methoxylation?

- Answer : Regioselective methylation challenges can be addressed using protecting groups (e.g., acetyl for hydroxyls) and selective demethylation agents (e.g., BBr). Microwave-assisted synthesis improves reaction efficiency. Purity is confirmed via H NMR and LC-MS, referencing methods for analogous flavones .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

- Answer : Discrepancies may arise from differences in cell lines, animal models, or compound purity. Standardize assays (e.g., MTT for cytotoxicity, LPS for inflammation) and validate purity via HPLC (>95%). Meta-analyses of dose-response curves and pharmacokinetic parameters (e.g., bioavailability) can clarify inconsistencies .

Q. What strategies enhance the bioavailability of this compound in preclinical studies?

- Answer : Formulation approaches include nanoencapsulation (liposomes, PLGA nanoparticles) or co-administration with bioavailability enhancers (e.g., piperine). Pharmacokinetic studies (plasma concentration-time curves) using LC-MS/MS are critical to assess absorption and half-life improvements .

Methodological Considerations

Q. What safety protocols are mandatory when handling this compound in the lab?

- Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid inhalation/contact with skin; in case of exposure, rinse thoroughly and seek medical advice. Store in ventilated, fireproof cabinets, and dispose of waste per EPA/DOT regulations .

Q. How can computational tools predict the compound’s interactions with biological targets?

- Answer : Molecular docking (AutoDock, Schrödinger) simulates binding to receptors like COX-2 or NF-κB. ADMET predictions (SwissADME, pkCSM) evaluate toxicity and pharmacokinetics. Validate predictions with in vitro binding assays (SPR, ITC) .

Data Presentation

Table 1 : Key Physicochemical Properties of this compound

| Property | Value | Method/Source |

|---|---|---|

| Molecular Formula | C₁₇H₁₄O₇ | PubChem |

| Molecular Weight | 330.29 g/mol | Computed |

| Boiling Point | 667.1±55.0 °C (predicted) | PubChem |

| LogP (Partition Coeff.) | 2.1 (estimated) | SwissADME |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.